N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline
Overview
Description
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as IPBDM and has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of this compound is C20H27NO and it has a molecular weight of 297.43 .
Scientific Research Applications
Frustrated Lewis Pair Behavior
The study conducted by Voss et al. (2012) explored the reactions of various anilines, including N,N-dimethylaniline, with the Lewis acid B(C6F5)3. The research particularly focused on understanding the frustrated Lewis pair behavior in these molecular interactions, revealing the formation of various adducts and insights into the reactivity of such compounds, which is crucial in many areas of chemistry, particularly in catalysis and organic synthesis (Voss et al., 2012).
Chemical Synthesis and Applications
Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through a process involving the radical arylation of benzene, where a dimethylaniline derivative played a critical role. This research contributes to the broader understanding of the synthesis and potential applications of complex organic molecules, including pharmaceutical compounds (Crich & Rumthao, 2004).
Material Science and Corrosion Resistance
Ma, Huang, and Gan (2013) synthesized Poly(2,3-dimethylaniline) (P(2,3-DMA)) using phosphoric acid as a protonic acid and analyzed its structure and properties. The study found that P(2,3-DMA) exhibited better solubility and anticorrosion properties compared to polyaniline (PANI), indicating its potential application in protective coatings and material science (Ma, Huang, & Gan, 2013).
Properties
IUPAC Name |
2,3-dimethyl-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-19-9-6-8-18(13-19)14-21-20-10-5-7-16(3)17(20)4/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUPSCACVSWSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)OCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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